molecular formula C22H22N2O7 B7688144 2-acetyl-3-(((3,4-dimethoxybenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide

2-acetyl-3-(((3,4-dimethoxybenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide

Cat. No. B7688144
M. Wt: 426.4 g/mol
InChI Key: YDICRSZJGZAQQD-UHFFFAOYSA-N
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Description

2-acetyl-3-(((3,4-dimethoxybenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide, also known as EPOC or AQ4N, is a prodrug that has been developed as an anticancer agent. It is a bioreductive agent that is activated under hypoxic conditions, which are often found in solid tumors.

Mechanism of Action

2-acetyl-3-(((3,4-dimethoxybenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide is a bioreductive agent that is activated under hypoxic conditions. It is converted to a highly reactive species that can cause DNA damage and induce apoptosis in cancer cells. 2-acetyl-3-(((3,4-dimethoxybenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide has also been shown to inhibit the activity of HIF-1α, a transcription factor that is upregulated under hypoxic conditions and promotes tumor growth.
Biochemical and Physiological Effects:
2-acetyl-3-(((3,4-dimethoxybenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of radiation therapy. 2-acetyl-3-(((3,4-dimethoxybenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of 2-acetyl-3-(((3,4-dimethoxybenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide is its specificity for hypoxic cancer cells. This makes it a promising candidate for combination therapy with radiation, which is known to induce hypoxia in tumors. However, 2-acetyl-3-(((3,4-dimethoxybenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide is not effective against all types of cancer cells, and its efficacy may be limited by the availability of hypoxic regions in tumors.

Future Directions

Future research on 2-acetyl-3-(((3,4-dimethoxybenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide could focus on optimizing its delivery to hypoxic regions of tumors, improving its efficacy against a wider range of cancer cell types, and developing combination therapies that enhance its activity. Other potential applications of 2-acetyl-3-(((3,4-dimethoxybenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide could include imaging of hypoxic regions in tumors and treatment of other hypoxia-related diseases.

Synthesis Methods

2-acetyl-3-(((3,4-dimethoxybenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide is synthesized by reacting 2-acetyl-3-ethoxyquinoxaline with 3,4-dimethoxybenzoyl chloride in the presence of a base. The resulting intermediate is then treated with hydrogen peroxide to form the final product, 2-acetyl-3-(((3,4-dimethoxybenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide.

Scientific Research Applications

2-acetyl-3-(((3,4-dimethoxybenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide has been extensively studied as an anticancer agent. It has been shown to be effective against a variety of cancer cell lines, including lung, breast, prostate, and colon cancer. 2-acetyl-3-(((3,4-dimethoxybenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide is particularly effective against hypoxic cancer cells, which are often resistant to traditional chemotherapy. 2-acetyl-3-(((3,4-dimethoxybenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide has also been shown to enhance the efficacy of radiation therapy.

properties

IUPAC Name

(3-acetyl-6-ethoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 3,4-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O7/c1-5-30-15-7-8-16-18(11-15)24(27)21(13(2)25)17(23-16)12-31-22(26)14-6-9-19(28-3)20(10-14)29-4/h6-11H,5,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDICRSZJGZAQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(C(=[N+]2[O-])C(=O)C)COC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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